molecular formula C21H15FN2O3S2 B2720089 N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 941915-94-2

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2720089
CAS No.: 941915-94-2
M. Wt: 426.48
InChI Key: CEZWMOYIDJGITJ-UHFFFAOYSA-N
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Description

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure that includes a thiazole ring, a fluorobenzyl group, and a chromene moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

The synthesis of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the fluorobenzyl group through a nucleophilic substitution reaction. The chromene moiety is then incorporated via a cyclization reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thioethers.

Scientific Research Applications

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has been explored for its potential in various scientific fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Its unique chemical properties make it suitable for developing new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide: This compound shares a similar thiazole and fluorobenzyl structure but differs in the chromene moiety, leading to different chemical and biological properties.

    N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2,6-dimethoxybenzamide:

Properties

IUPAC Name

N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3S2/c22-14-7-5-13(6-8-14)10-28-11-15-12-29-21(23-15)24-20(26)19-9-17(25)16-3-1-2-4-18(16)27-19/h1-9,12H,10-11H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZWMOYIDJGITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)CSCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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